molecular formula C6H4F2N4 B13077108 6,8-Difluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine

6,8-Difluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine

Cat. No.: B13077108
M. Wt: 170.12 g/mol
InChI Key: XSDFGDZUIYFZQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,8-Difluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of two fluorine atoms at the 6 and 8 positions of the triazolo[1,5-a]pyridine ring system. It is of significant interest in medicinal and pharmaceutical chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Difluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine can be achieved through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free, additive-free method is eco-friendly and results in high yields . Another method involves the reaction of 2-chloro-3,5-dinitropyridine with 5-(hetaryl)tetrazoles, followed by modification of the aryl substituent .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of microwave irradiation in industrial settings allows for efficient and rapid synthesis, making it a viable option for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 6,8-Difluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction.

Common Reagents and Conditions:

    Nucleophilic Substitution: This reaction often involves the use of nucleophiles such as amines or thiols under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield various substituted triazolopyridines, while oxidation can lead to the formation of corresponding oxides.

Mechanism of Action

The mechanism of action of 6,8-Difluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine involves its interaction with specific molecular targets and pathways. It acts as an inhibitor for enzymes such as JAK1, JAK2, and PHD-1, and exhibits inverse agonist activity for RORγt . These interactions disrupt the normal functioning of these enzymes and receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Uniqueness: 6,8-Difluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine is unique due to the presence of two fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C6H4F2N4

Molecular Weight

170.12 g/mol

IUPAC Name

6,8-difluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine

InChI

InChI=1S/C6H4F2N4/c7-3-1-4(8)5-10-6(9)11-12(5)2-3/h1-2H,(H2,9,11)

InChI Key

XSDFGDZUIYFZQU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NC(=NN2C=C1F)N)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.